REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([N:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[CH:11]1N(C2C=CC=CC=2)CCN1C1C=CC=CC=1.Cl.[OH2:29]>C(O)C>[OH:1][C:2]1[CH:7]=[C:6]([N:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[CH:11]=[O:29]
|
Name
|
product ( XV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)N(C)C)C1N(CCN1C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
by repeated shaking with 10 ml batches of chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A clear solution is formed
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted
|
Type
|
DISTILLATION
|
Details
|
After the chloroform has been distilled off in vacuo from the combined chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC(=C1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |